methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups, including a benzofuran ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Benzofuran and Pyrrole Rings: The benzofuran and pyrrole rings are then coupled through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran and pyrrole rings may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Benzofuran Derivatives: These compounds have been studied for their antimicrobial and anticancer activities.
Pyrrole Derivatives: These compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. This makes it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C29H25NO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-1-benzyl-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C29H25NO6/c1-17-14-22-15-21(12-13-23(22)36-17)26(31)24-25(19-8-10-20(11-9-19)29(34)35-2)30(28(33)27(24)32)16-18-6-4-3-5-7-18/h3-13,15,17,25,31H,14,16H2,1-2H3/b26-24- |
InChI Key |
WDNDFPSFPQYLJW-LCUIJRPUSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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